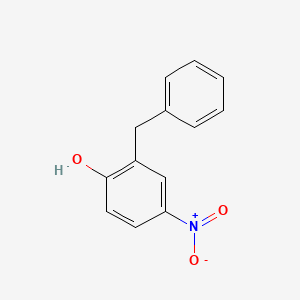

2-Benzyl-4-nitrophenol

Description

Contextualization of Substituted Nitrophenols within Organic Chemistry and Materials Science

Substituted nitrophenols are a class of compounds that hold considerable importance in both academic and industrial chemistry. kajay-remedies.com Their versatility stems from the presence of the nitro (-NO₂) and hydroxyl (-OH) groups on an aromatic ring. These functional groups influence the molecule's electronic properties and reactivity, making nitrophenols valuable as intermediates and building blocks in organic synthesis. kajay-remedies.comkajay-remedies.com

In organic synthesis, the nitro group can be readily reduced to an amine (-NH₂), providing a gateway to a wide range of other functionalities and target molecules, such as dyes and pharmaceuticals. This transformation is fundamental in the production of many complex chemicals. Furthermore, nitrophenols themselves are used in the synthesis of agrochemicals and specialty chemicals. kajay-remedies.com For example, 4-nitrophenol (B140041) is a key starting material for the analgesic paracetamol. kajay-remedies.com

In materials science, nitrophenols are investigated for various applications. They have been used to create films on electrode surfaces and are studied for their adsorption properties on mineral surfaces. acs.orgresearchgate.net Their derivatives are also explored as components in photocatalytic systems, for instance, in the degradation of pollutants. mdpi.comresearchgate.net The electronic nature of the nitro group makes these compounds candidates for applications in nonlinear optics and other advanced materials.

Significance of Benzylated Phenolic Structures in Chemical Biology and Catalysis

The introduction of a benzyl (B1604629) group to a phenolic structure creates a benzylated phenol (B47542), a motif with significant utility in chemical synthesis and beyond. In organic chemistry, benzylation is a common strategy for protecting the hydroxyl group of phenols during multi-step syntheses. acs.org Beyond this protective role, the benzyl group can be an active participant in reactions, enabling complex transformations such as photocatalytically-triggered cyclizations to form new ring systems. acs.org

In the field of catalysis, benzylated phenols are valuable intermediates. They are used in the synthesis of larger, higher-carbon phenolic compounds and can be derived from lignin, a major component of biomass. rsc.orgrsc.org Research into the catalytic conversion of these structures is driven by the goal of producing valuable chemicals and fuels from renewable resources. rsc.org For instance, methods have been developed for the selective ortho-alkylation of phenols with benzyl alcohol to produce specific benzylated phenols using various catalysts. google.com Copper complexes have also been studied for the aerobic oxidation of benzyl alcohol, a reaction in which phenolic groups within the catalyst's ligand structure can play a crucial mechanistic role. rsc.org

Within chemical biology, the functionalization of natural phenols is a key strategy for enhancing or modifying their biological activity. torvergata.it The addition of substituents, including benzyl groups, can alter a molecule's interaction with biological targets like enzymes or receptors. nih.gov This approach is widely used in drug discovery to develop new therapeutic agents. For example, aminobenzylated 4-nitrophenols have been synthesized and investigated for their potential as antibacterial agents. acs.org

Current Research Gaps and Future Directions for 2-Benzyl-4-nitrophenol Investigations

Despite the well-established importance of its constituent parts, this compound remains a sparsely studied compound. A survey of scientific literature reveals a significant research gap, with no detailed investigations into its synthesis, reactivity, or potential applications. uni.lu The primary challenge is the selective synthesis of this specific isomer over others, such as 4-benzyl-2-nitrophenol.

This lack of dedicated research presents a clear opportunity for future investigations. Key future directions include:

Synthetic Method Development: A primary focus would be the development of efficient and highly selective synthetic routes to produce this compound. This could involve exploring various catalytic methods for the ortho-benzylation of 4-nitrophenol or the nitration of 2-benzylphenol, with careful control of regioselectivity.

Exploration of Chemical Reactivity: Once a reliable synthesis is established, the chemical reactivity of the compound's functional groups should be explored. Key transformations would include the reduction of the nitro group to an amine and the derivatization of the phenolic hydroxyl group. These reactions would open pathways to novel derivatives.

Screening for Biological Activity: Drawing inspiration from related structures, such as aminobenzylated nitrophenols that exhibit antibacterial properties, this compound and its derivatives should be screened for a range of biological activities. acs.org This could uncover potential applications in medicinal chemistry or agrochemistry.

Materials Science Applications: Analogous to other substituted nitrophenols, this compound could be investigated for its potential use in the development of new materials. This could include polymers, dyes, or materials with specific optical or electronic properties.

The study of this compound offers a promising area for new research, with the potential to yield novel molecules and materials with valuable scientific and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZJACDNYUKILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 2 Benzyl 4 Nitrophenol and Analogues

Regioselective Alkylation Strategies for Nitrophenol Derivatives

The introduction of a benzyl (B1604629) group onto a nitrophenol backbone, particularly at the carbon atom ortho to the hydroxyl group, is a key synthetic challenge. Regioselectivity, the control of where the new bond forms, is paramount. Competing reactions, such as alkylation on the oxygen atom (O-alkylation) or at other positions on the aromatic ring, must be suppressed to achieve the desired 2-benzyl-4-nitrophenol product.

Alkylation of para-Nitrophenol with Benzyl Halides for this compound Formation

The direct alkylation of para-nitrophenol with a benzyl halide, such as benzyl chloride, represents a primary route to synthesizing this compound. This reaction is a type of Friedel-Crafts alkylation. The primary challenge in this synthesis is controlling the position of alkylation. The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom or the carbon atoms of the aromatic ring (ortho or para to the hydroxyl group).

Alkylation of p-nitrophenol with benzyl chloride can lead to a mixture of C-alkylated (on the ring) and O-alkylated (ether formation) products. academicpublishers.org Under mild conditions, the reaction tends to favor the formation of the O-benzyl ether. academicpublishers.org Achieving regioselectivity for the C-2 position (ortho to the hydroxyl group) often requires specific catalytic systems and conditions that favor electrophilic substitution on the activated aromatic ring over nucleophilic attack by the phenoxide oxygen. In some cases, under specific catalytic conditions, p-nitrophenol may show little to no reactivity towards benzylation. sharif.edu

Influence of Catalytic Systems on Alkylation Selectivity and Yield

The choice of catalyst is critical in directing the regioselective alkylation of phenols. Various catalytic systems have been developed to enhance the yield of ortho-alkylated products while minimizing side reactions.

Metal phenoxides are often used as catalysts. Aluminum phenoxide, in particular, is recognized as an excellent catalyst for promoting ortho-alkylation, providing a high ratio of ortho- to para-isomers. google.com Other metal phenoxides, such as those of magnesium and zinc, also facilitate ortho-alkylation, though often less effectively. google.com These catalysts can be formed in situ by reacting the phenol (B47542) with a metal-containing compound. google.com

More advanced catalytic systems include:

Nanocatalysts : A nanostructured TiO₂·SiO₂/FeCl₃ catalyst and an FeCl₃ nanocatalyst supported on polyvinyl chloride (PVC) have been shown to increase the selectivity of the alkylation of p-nitrophenol with benzyl chloride. academicpublishers.org

Mixed Oxide Systems : Catalysts derived from hydrotalcite-like anionic clays (B1170129) have been investigated for the alkylation of phenol with alcohols. Isomorphous substitution of Mg²⁺ with other divalent cations like Cu²⁺ or Ni²⁺ in the hydrotalcite structure can increase the selectivity for 2-alkyl and 2,6-dialkylphenols. researchgate.net

Graphite : Graphite has been used as a catalyst for the alkylation of aromatic compounds with benzyl halides in the absence of strong Lewis acids. researchgate.net

Dual Catalyst Systems : A combination of catalytic zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to enable the site-selective ortho-alkylation of phenolic derivatives with unactivated secondary alcohols, which is analogous to benzylation. chemrxiv.org

The table below summarizes various catalyst types and their effectiveness in promoting ortho-alkylation of phenolic compounds.

| Catalyst System | Reactants | Selectivity Noted | Reference |

| Aluminum Phenoxide | Phenol, Olefin | Excellent ortho-selectivity; o/p ratio up to 40:1 | google.com |

| Zinc Phenoxide | Phenol, Olefin | Acceptable ortho-selectivity; o/p ratio of 2:1 to 4:1 | google.com |

| TiO₂·SiO₂/FeCl₃ Nanocatalyst | p-Nitrophenol, Benzyl Chloride | Increased selectivity for C-alkylation | academicpublishers.org |

| ZnCl₂ and AlCl₃ on SiO₂ | Phenol, Benzyl Alcohol | Selective for mono-benzylation at the ortho position | sharif.edu |

| ZnCl₂ and CSA | Phenol, Secondary Alcohol | Favors ortho-selectivity | chemrxiv.org |

Multicomponent Reaction Approaches to Benzyl-Nitrophenol Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules like substituted benzyl-nitrophenols. These methods are valued for their atom economy and ability to rapidly generate libraries of compounds. nih.govresearchgate.net

Petasis Borono–Mannich Reactions for Aminobenzylated Nitrophenols

The Petasis Borono–Mannich (PBM) reaction is a powerful MCR that combines an amine, a carbonyl compound, and an organoboronic acid to create substituted amines. researchgate.net This reaction has been successfully applied to synthesize aminobenzylated 4-nitrophenols. nih.govacs.orgacs.org

In a typical PBM approach to these scaffolds, 5-nitrosalicylaldehyde (an isomer of 2-hydroxy-5-nitrobenzaldehyde) serves as the nitrophenol-containing carbonyl component. nih.gov This aldehyde reacts with a secondary amine (e.g., indoline) to form an iminium ion in situ. This intermediate is then trapped by an aryl boronic acid, which introduces the "benzyl" portion of the final molecule, to yield the desired aminobenzylated 4-nitrophenol (B140041). nih.govacs.org This strategy allows for significant molecular diversity by varying the amine and the boronic acid components. researchgate.net

The general scheme is as follows: 5-Nitrosalicylaldehyde + Amine + Aryl Boronic Acid → Aminobenzylated 4-Nitrophenol

The table below shows examples of aminobenzylated 4-nitrophenols synthesized using this method.

| Aldehyde | Amine | Aryl Boronic Acid | Resulting Compound Type | Reference |

| 5-Nitrosalicylaldehyde | Indoline (B122111) | Phenylboronic acid | 2-((Indolin-1-yl)(phenyl)methyl)-4-nitrophenol | nih.gov |

| 5-Nitrosalicylaldehyde | Indoline | 4-Chlorophenylboronic acid | 2-((4-Chlorophenyl)(indolin-1-yl)methyl)-4-nitrophenol | nih.gov |

| 5-Nitrosalicylaldehyde | Indoline | 4-(Trifluoromethyl)phenylboronic acid | 4-Nitro-2-((4-(trifluoromethyl)phenyl)(indolin-1-yl)methyl)phenol | researchgate.net |

Triazolization Reactions Involving 4-Nitrophenyl Azide and Benzylamine (B48309) Derivatives

While not producing this compound directly, triazolization reactions represent a significant MCR approach for creating complex analogues. These reactions build a 1,2,3-triazole ring, a common scaffold in medicinal chemistry. researchgate.net A common strategy involves the reaction of a primary amine, an enolizable ketone, and an aryl azide, such as 4-nitrophenyl azide. mdpi.com

In this context, benzylamine or its derivatives can serve as the primary amine component. The reaction mechanism typically proceeds through the formation of an enamine from the ketone and the amine. kuleuven.be This enamine then undergoes a [3+2] cycloaddition with 4-nitrophenyl azide. mdpi.com Subsequent elimination of 4-nitroaniline (B120555) from the resulting triazoline intermediate yields the final 1,2,3-triazole product. mdpi.commdpi.com This method allows the incorporation of both a benzyl group (from benzylamine) and a nitrophenyl group (from the azide) into a new heterocyclic structure.

Derivatization and Functional Group Transformations of the this compound Core

Once the this compound core is synthesized, its functional groups—the phenol, the nitro group, and the aromatic rings—can be further modified to create a wide range of derivatives.

Phenolic Hydroxyl Group : The hydroxyl group is a common site for derivatization. It can be converted into an ether through Williamson ether synthesis or an ester through reaction with an acyl chloride or carboxylic anhydride. For analytical purposes, phenols are often derivatized to enhance their detection by methods like liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS). For instance, 2-methyl-4-nitrophenol (B1582141) has been derivatized using N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) in the presence of potassium carbonate. mdpi.com 4-Nitrobenzoyl chloride is another reagent used for the derivatization of hydroxyl groups for HPLC analysis. sigmaaldrich.com

Nitro Group : The nitro group is highly versatile and can be reduced to an amino group (-NH₂) using various reducing agents, such as NaBH₄ in the presence of a catalyst. mdpi.com The resulting aminophenol is a valuable intermediate, as the amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations. The reduction of ortho-, meta-, and para-nitrophenol isomers to their corresponding aminophenols has been demonstrated using nanostructured β-CoMoO₄ catalysts. mdpi.com

Aromatic Rings : The benzene (B151609) rings of the this compound structure can undergo further electrophilic aromatic substitution, although the positions of substitution will be directed by the existing activating (hydroxyl, benzyl) and deactivating (nitro) groups.

Chemical Modifications of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives through reactions like etherification and esterification. The reactivity of this group is influenced by the electron-withdrawing nature of the para-nitro group and the steric presence of the ortho-benzyl group.

Etherification: The hydroxyl group can be converted to an ether, a common strategy to modify the molecule's polarity and chemical properties. For instance, in a reaction analogous to the Williamson ether synthesis, the phenol can be deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile. Treatment with an alkyl halide, such as methyl iodide, would yield the corresponding methyl ether. The synthesis of benzyl p-nitrophenyl ether, a structurally related compound, exemplifies this transformation where the phenoxide of 4-nitrophenol reacts with benzyl bromide. This method can be adapted for this compound to produce various ether derivatives.

Esterification: The phenolic -OH can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. chemcess.com This reaction is typically catalyzed by an acid or proceeds in the presence of a coupling agent. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-benzyl-4-nitrophenyl acetate. These esterification reactions are valuable for creating prodrugs or modifying the compound's lipophilicity. The synthesis of 4-nitrobenzyl 2-chlorobenzoate (B514982) from 4-nitrobenzyl alcohol and 2-chlorobenzoic acid is a related example of ester formation.

Oxidation: Under specific conditions, the phenolic group can be oxidized. Strong oxidizing agents can lead to the formation of quinone-type structures, although this can sometimes result in ring cleavage or degradation depending on the reaction conditions. The oxidation of hydroquinones to quinones using reagents like tetrabutylammonium (B224687) dichromate (TBAD) highlights a potential pathway for phenolic oxidation. scispace.com

| Reaction Type | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Alkyl Ether | A standard method for altering polarity and solubility. |

| Esterification | Acid Chloride or Anhydride (e.g., Acetyl Chloride) Base (e.g., Pyridine) | Ester | Useful for creating derivatives with modified biological or physical properties. chemcess.com |

| Oxidation | Strong Oxidizing Agents (e.g., Chromates) | Quinone-like structures | Reaction conditions must be carefully controlled to avoid degradation. scispace.com |

Reduction and Subsequent Functionalization of the Nitro Group

The nitro group is a versatile functional group that significantly influences the electronic properties of the aromatic ring. Its reduction to an amino group is a pivotal transformation, yielding 2-benzyl-4-aminophenol, a key intermediate for further functionalization. chemcess.com

Reduction of the Nitro Group: The conversion of the nitro group to a primary amine can be achieved through various established methods, with the choice of reagent depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a common and clean method. Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is highly effective for reducing both aromatic and aliphatic nitro groups. Platinum-based catalysts have also been shown to selectively reduce nitroarenes.

Metal-Acid Systems: Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic reagents for nitro group reduction. These methods are robust and often used in industrial-scale synthesis.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) provides a milder alternative for reducing nitro groups, which can be useful when sensitive functional groups are present. prepchem.com

| Reagent/System | Typical Conditions | Selectivity & Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol solvent, room temperature to moderate heat. | Highly efficient but can also reduce other functional groups like alkenes or alkynes. |

| Fe/HCl or Fe/NH₄Cl | Aqueous/alcoholic solvent, heated. | A classic, cost-effective method often used in industry. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, often heated. | A common laboratory method, effective for a wide range of substrates. |

| Zn/CH₃COOH | Acetic acid solvent, moderate temperatures. | Provides a milder method for reduction in the presence of other reducible groups. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic biphasic system, often with a phase-transfer catalyst. | A mild reagent, useful for substrates sensitive to catalytic hydrogenation or strong acids. prepchem.com |

Functionalization of the Resulting Amine: The newly formed amino group in 2-benzyl-4-aminophenol is nucleophilic and can undergo a variety of subsequent reactions.

Acylation: The amine can be readily acylated by reacting with acid chlorides or anhydrides to form amides. This is a common route to synthesize biologically active molecules.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br). chemcess.com

Schiff Base Formation: The amine can condense with aldehydes or ketones to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates in organic synthesis. nih.gov

Cyclization Reactions: The bifunctional nature of 2-benzyl-4-aminophenol, possessing both a hydroxyl and an amino group, makes it an excellent precursor for the synthesis of heterocyclic compounds like benzoxazoles. rsc.orgorganic-chemistry.org

Transformations at the Benzyl Moiety

The benzyl group of this compound also offers opportunities for chemical modification, primarily at the benzylic methylene (B1212753) (-CH₂-) position. The reactivity of this position is enhanced due to the stability of the resulting benzylic radical or ionic intermediates. pearson.com

Halogenation: The benzylic hydrogens can be substituted with halogens (e.g., bromine or chlorine) via free-radical halogenation. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) are commonly used for benzylic bromination. libretexts.org This reaction proceeds through a stable benzylic radical intermediate. The resulting 2-(halobenzyl)-4-nitrophenol is a valuable intermediate for subsequent nucleophilic substitution reactions.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize the benzylic position to a carboxylic acid, though this may also affect other parts of the molecule. wikipedia.org More selective reagents, such as chromium trioxide complexes, can achieve oxidation to the ketone stage, yielding 2-benzoyl-4-nitrophenol. wikipedia.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C-H bonds. rsc.org For example, catalytic systems can enable the coupling of the benzyl group with other molecules, such as in Friedel-Crafts type alkylations, to form more complex structures. researchgate.netrsc.org These advanced methods provide efficient routes to novel derivatives that would be difficult to access through traditional multi-step syntheses.

| Reaction Type | Reagents & Conditions | Product | Mechanism/Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-(Bromobenzyl)-4-nitrophenol | Proceeds via a resonance-stabilized benzylic radical. libretexts.org |

| Benzylic Oxidation (to Ketone) | CrO₃-pyrazole complex, IBX in DMSO | 2-Benzoyl-4-nitrophenol | Selective oxidation of the methylene to a carbonyl group. wikipedia.org |

| Benzylic Oxidation (to Acid) | KMnO₄ (hot, concentrated) | 2-Carboxy-4-nitrophenol (with cleavage of benzyl group) | Harsh conditions that cleave the C-C bond and oxidize the remaining fragment. wikipedia.org |

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 4 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Elucidation

No published ¹H or ¹³C NMR data for 2-Benzyl-4-nitrophenol could be located.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No experimental mass spectrometry data or fragmentation analysis for this compound is available in the searched literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Specific FT-IR and Raman spectra for this compound have not been found in published research.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (relevant for derivatives)

No crystallographic data or X-ray diffraction analysis for this compound or its relevant derivatives could be retrieved.

Should research containing this specific information be published in the future, a detailed and accurate article according to the proposed outline could be generated.

Mechanistic Investigations of Biological Activities of 2 Benzyl 4 Nitrophenol Analogues

Structure-Activity Relationship (SAR) Studies in Antimicrobial Efficacy

The antimicrobial potential of 2-benzyl-4-nitrophenol and its analogues is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in identifying the key molecular features responsible for their biological action, guiding the development of more potent antibacterial agents.

The phenol (B47542) moiety is a critical determinant of the antibacterial properties of aminobenzylated 4-nitrophenol (B140041) compounds. acs.orgnih.gov Research has verified its importance, suggesting that the hydroxyl group (-OH) is directly involved in the mechanism of action. acs.org To confirm this, studies have synthesized and tested derivatives where the phenolic hydroxyl group is masked, such as in its methyl ether form. acs.org The resulting compounds showed a lack of significant antibacterial activity, reinforcing the hypothesis that a free hydroxyl group is essential for bioactivity. acs.org

One proposed mechanism is that the phenol group enables the compounds to act as precursors to ortho-quinone methides, which are reactive intermediates capable of exerting antibacterial effects. acs.orgnih.gov This transformation relies on the presence of the hydroxyl group. The collective findings indicate that the phenol moiety is not merely a structural scaffold but an active participant in the antibacterial mechanism. acs.org

The bioactivity of these compounds is not solely dependent on the phenol group; substituents on both the nitrophenol and the associated phenyl ring (related to the benzyl (B1604629) group) play a significant role in modulating antimicrobial potency. acs.orgtuni.fi SAR studies have identified that a nitro group at the para-position of the phenol ring is beneficial for higher antibacterial activity. tuni.fi

Systematic modifications of a related series of aminobenzylated 4-nitrophenols have provided detailed insights into the influence of various substituents. acs.org The research focused on replacing substituents at position 4 of the phenyl group, which was previously identified as important for conferring the desired antibacterial activity. acs.orgnih.gov These substitutions included different alkyl groups and heteroatoms such as halogens, thioethers, and hydroxyl groups. acs.orgnih.gov

The synthesized compounds were tested against a panel of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). acs.orgnih.gov The results demonstrated that specific substitutions could dramatically enhance efficacy. A derivative featuring a chlorine atom, for instance, exhibited a minimum inhibitory concentration (MIC) as low as 1.23 μM against resistant bacteria. acs.orgnih.gov The indoline (B122111) group, when used as the amine component in the synthesis, was also found to create more potent derivatives, an effect potentially linked to increased hydrophobicity. tuni.fi

Below is a data table summarizing the antibacterial activity of selected aminobenzylated 4-nitrophenol analogues against various bacterial strains.

| Compound | Substituent at Phenyl Group Position 4 | S. aureus (ATCC 25923) MIC (μM) | MRSA (Clinical Isolate) MIC (μM) | E. faecalis (ATCC 29212) MIC (μM) | VRE (Clinical Isolate) MIC (μM) |

|---|---|---|---|---|---|

| Compound 4 | Methyl | 2.51 | 5.02 | 5.02 | 5.02 |

| Compound 5 | Ethyl | 2.43 | 4.86 | 4.86 | 4.86 |

| Compound 13 | Chlorine | 1.23 | 1.23 | 2.46 | 2.46 |

| Compound 14 | Bromine | 4.32 | 4.32 | 8.64 | 8.64 |

| Compound 15 | Fluorine | 5.08 | 5.08 | 10.16 | 10.16 |

Data derived from studies on aminobenzylated 4-nitrophenol analogues. acs.orgnih.gov

Elucidation of the Phenol Moiety's Contribution to Antibacterial Mechanisms

Antioxidant Mechanisms and Radical Scavenging Properties of Nitrophenol-Benzyl Derivatives

Phenolic compounds are well-known for their antioxidant capabilities, which arise from their ability to scavenge free radicals. This activity is a key aspect of the biological profile of nitrophenol-benzyl derivatives.

The primary antioxidant mechanism for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, a process known as Hydrogen Atom Transfer (HAT). This action stabilizes the radical and terminates the oxidative chain reaction. Another possible pathway is Single Electron Transfer (SET), where the phenol donates an electron to the radical. The antioxidant activity of nitrophenol-benzyl derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. acs.orgnih.gov The DPPH assay measures the ability of a compound to scavenge the stable DPPH radical, a process that can occur via either HAT or SET, leading to a color change that can be measured spectrophotometrically. The phenolic hydroxyl group is central to this radical-scavenging activity.

The molecular structure of nitrophenol-benzyl derivatives significantly influences their antioxidant strength. nih.gov Studies on a series of these compounds revealed that specific substitutions have a pronounced effect on their ability to scavenge free radicals. nih.gov For example, derivatives containing bromine and fluorine at position 4 of the phenyl ring exhibited very high DPPH scavenging activity of 99% and 94%, respectively. nih.gov Compounds with methyl and ethyl groups also proved to be highly effective antioxidants, with scavenging activities of 85% and 92%. nih.gov

Interestingly, a detailed investigation into these compounds found no direct correlation between their antioxidant capacity and their antibacterial efficacy. acs.orgnih.gov A prime example is the chlorine-substituted derivative, which was the most potent antibacterial agent but did not show correspondingly high antioxidant activity. nih.gov This finding suggests that while these molecules possess dual functions, the structural requirements for optimal antibacterial action are distinct from those needed for maximal antioxidant potential.

The table below presents the antioxidant activity for several analogues.

| Compound | Substituent at Phenyl Group Position 4 | DPPH Radical Scavenging Activity (%) |

|---|---|---|

| Compound 4 | Methyl | 85 |

| Compound 5 | Ethyl | 92 |

| Compound 13 | Chlorine | Low Activity |

| Compound 14 | Bromine | 99 |

| Compound 15 | Fluorine | 94 |

Data derived from studies on aminobenzylated 4-nitrophenol analogues. nih.gov

Modes of Antioxidant Action (e.g., Electron Transfer, Hydrogen Atom Transfer)

Interactions with Biological Macromolecules and Pathways (for related nitrophenol compounds)

The biological effects of nitrophenol compounds are mediated by their interactions with various cellular macromolecules and pathways. For related nitroaromatic compounds, the mechanism of action often involves the nitro group, which can undergo redox reactions within the cell. This can lead to the generation of reactive intermediates that subsequently interact with a range of biological molecules, potentially modulating enzyme activity or signaling pathways.

In the context of antibacterial action, specific targets have been identified for some structurally related molecules containing a nitrophenyl group. For instance, a class of 4(3H)-quinazolinone antibacterials featuring a 4-nitrophenyl substituent was found to inhibit Penicillin-Binding Proteins (PBP1 and PBP2a) in MRSA. acs.org This inhibition disrupts bacterial cell wall synthesis, a mechanism analogous to that of β-lactam antibiotics. acs.org

Furthermore, the nitrophenol moiety can act as a leaving group in biochemical reactions. Studies on phosphate (B84403) diester cleavage have shown that a p-nitrophenolate group can be displaced by a nucleophile in reactions mimicking enzymatic processes. acs.org This suggests that nitrophenol-containing compounds could potentially interact with and inhibit enzymes involved in phosphorylation or similar metabolic processes by acting as a substrate mimic or by covalent modification. The ability of the nitro group to be reduced also forms the basis for its use as a trigger in prodrugs, where its conversion within a specific microenvironment, such as that of an infection, activates the therapeutic agent. otago.ac.nz

Enzyme Inhibition by Nitrophenyl-Containing Carbamates

Nitrophenyl-containing carbamates represent a class of compounds investigated for their potential as enzyme inhibitors. The core mechanism of their inhibitory action often involves the carbamoylation of the target enzyme's active site. In this process, the nitrophenyl group functions as an effective leaving group, facilitating the transfer of the carbamate (B1207046) moiety to a nucleophilic residue, such as serine, in the enzyme's active site. This covalent modification inactivates the enzyme.

Research has shown that the structure of the carbamate molecule significantly influences its inhibitory potency. For instance, studies on the inhibition of cholesterol esterase by p-nitrophenyl-N-alkyl carbamates have demonstrated that the length of the N-alkyl chain plays a crucial role. researchgate.netnih.gov An increase in the length of the alkyl chain can enhance the inhibitory effect. For example, the octyl derivative of p-nitrophenyl-N-alkyl carbamate was found to be a more potent inhibitor of cholesterol esterase than the butyl derivative. researchgate.netnih.gov This suggests that longer N-alkyl chains may lead to more effective binding or interaction with the enzyme's active site.

The inhibition of cholesterol esterase by these carbamates exhibits saturation kinetics, which is indicative of the formation of a stable enzyme-inhibitor complex in a time-dependent manner. researchgate.netnih.gov The release of 4-nitrophenol during this process correlates with the inhibition of the enzyme, supporting the role of these carbamates as active-site titrants. Dilution of the inhibited enzyme can lead to a gradual return of activity, a process that can be accelerated by the presence of a nucleophile like hydroxylamine (B1172632), further confirming the carbamylation mechanism. researchgate.netnih.gov

Beyond cholesterol esterase, other nitrophenyl-containing carbamates have been explored as inhibitors for different enzymes. For example, isosorbide-di-(4-nitrophenyl carbamate) has been identified as an inhibitor of butyrylcholinesterase, an enzyme involved in neurotransmission. smolecule.com The dual nitrophenyl carbamate groups on the isosorbide (B1672297) scaffold are thought to enhance its biological activity. smolecule.com Similarly, methyl (4-acetyl-3-nitrophenyl)carbamate is another example that has been studied for its potential to inhibit enzymes like acetylcholinesterase through the formation of a stable carbamoyl-enzyme complex. evitachem.com

| Carbamate Compound | Target Enzyme | Key Research Finding | Reference |

|---|---|---|---|

| p-Nitrophenyl-N-butyl carbamate | Cholesterol Esterase | Acts as a potent active site-directed irreversible inhibitor. | researchgate.netnih.gov |

| p-Nitrophenyl-N-octyl carbamate | Cholesterol Esterase | More potent inhibitor than the N-butyl analogue, indicating the influence of the N-alkyl chain length on potency. | researchgate.netnih.gov |

| Isosorbide-di-(4-nitrophenyl carbamate) | Butyrylcholinesterase | Identified as a notable inhibitor, with the dual nitrophenyl carbamate groups enhancing its activity. | smolecule.com |

| Methyl (4-acetyl-3-nitrophenyl)carbamate | Acetylcholinesterase | Inhibits the enzyme by forming a stable carbamoyl-enzyme complex. | evitachem.com |

Redox Chemistry and Cellular Response Triggered by the Nitro Group

The biological activities of nitroaromatic compounds, including analogues of this compound, are intrinsically linked to the redox chemistry of the nitro (-NO₂) group. nih.govscielo.bruchile.cl This functional group can undergo reductive bioactivation within cells, a process that is often a prerequisite for its biological effects, including toxicity. nih.govscielo.br This bioactivation is typically catalyzed by a variety of nitroreductases, which are enzymes that can reduce the nitro group. nih.govoup.com

The reduction of the nitro group can proceed through a series of single-electron transfer steps. The initial one-electron reduction results in the formation of a nitro anion radical. scielo.bruchile.cloup.com The fate of this radical and the subsequent cellular response are highly dependent on the oxygen concentration in the cellular environment.

Under aerobic conditions, the nitro anion radical can react with molecular oxygen in a process known as "futile cycling." scielo.broup.com This reaction regenerates the parent nitroaromatic compound and produces a superoxide (B77818) anion radical. scielo.brnih.gov The continuous cycling of this process leads to the consumption of reducing equivalents, such as NADPH, and the accumulation of reactive oxygen species (ROS), including superoxide and subsequently hydrogen peroxide. nih.govresearchgate.net This induction of oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage, and can trigger various cellular stress responses. researchgate.netsvedbergopen.com

Conversely, under hypoxic (low oxygen) conditions, the nitro anion radical can undergo further reduction. This multi-electron reduction pathway can lead to the formation of nitroso and hydroxylamine derivatives. scielo.broup.com These intermediates are often highly reactive electrophiles that can form covalent adducts with cellular macromolecules, most notably DNA and proteins. oup.com The formation of these adducts can lead to mutagenic and cytotoxic effects. oup.comsvedbergopen.com The complete six-electron reduction of the nitro group ultimately yields the corresponding amine. uchile.cl

The cellular response to the redox activity of the nitro group is therefore complex. It can range from the activation of antioxidant defense mechanisms to cope with mild oxidative stress, to the initiation of cell death pathways in response to overwhelming cellular damage from ROS or covalent adduct formation. researchgate.net The electron-withdrawing nature of the nitro group is a key determinant of its reduction potential and, consequently, its propensity to undergo bioreduction and initiate these cellular events. scielo.br

| Condition | Key Redox Process | Primary Reactive Species Formed | Resulting Cellular Response | Reference |

|---|---|---|---|---|

| Aerobic | One-electron reduction to a nitro anion radical followed by reaction with oxygen (futile cycling). | Superoxide anion radical and other Reactive Oxygen Species (ROS). | Oxidative stress, depletion of NADPH, potential for cellular damage (e.g., lipid peroxidation, DNA damage). | scielo.broup.comnih.gov |

| Hypoxic | Multi-electron reduction of the nitro group. | Nitroso and hydroxylamine intermediates. | Formation of covalent adducts with DNA and proteins, leading to mutagenicity and cytotoxicity. | scielo.broup.com |

Catalytic Applications and Transformations Involving 2 Benzyl 4 Nitrophenol and Its Derivatives

Role of 2-Benzyl-4-nitrophenol as a Ligand in Coordination Chemistry

While direct research on the synthesis and catalytic applications of metal complexes specifically with this compound as a ligand is limited in the available literature, the coordination chemistry of structurally similar nitrophenol-containing ligands, such as derivatives of 2-(4-nitrophenyl)-1H-benzimidazole and various Schiff bases, provides a strong foundation for understanding its potential. nih.govnih.govresearchgate.net These related compounds, which feature a nitrophenyl group, are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity in organic transformations. nih.govnih.gov The presence of the electron-withdrawing nitro group and the phenolic hydroxyl group in this compound suggests its capability to act as an effective ligand.

The synthesis of metal complexes with nitrophenol-containing ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, Schiff base ligands derived from the condensation of aldehydes with amines containing a nitrophenol moiety have been successfully used to synthesize a range of metal(II) complexes, including those of manganese, cobalt, nickel, copper, zinc, and palladium. rroij.comrroij.com

In a study on a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-amino-6-methoxybenzothiazole, metal complexes were formed with a metal-to-ligand ratio of 1:1 or 1:2. rroij.comrroij.com The coordination typically occurs through the imine nitrogen and the phenolic oxygen atoms. rroij.comrroij.com Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with elemental analysis, are crucial for the characterization of these complexes, confirming the coordination mode and elucidating their geometry, which is often tetrahedral or square planar for 4-coordinate complexes. rroij.comrroij.com

Similarly, research on 2-(4-nitrophenyl)-1H-benzimidazole highlights its versatility as a ligand in forming stable complexes with transition metals. nih.govnih.govresearchgate.net The synthesis of these complexes is a critical area of study with broad applications. nih.govnih.govresearchgate.net The structural and electronic properties, influenced by the electron-withdrawing nitro group, make these compounds valuable in coordination chemistry. nih.govnih.gov

Based on these examples, it can be postulated that this compound would coordinate with metal ions through the phenolic oxygen and potentially another donor atom if the benzyl (B1604629) group were functionalized, or it could act as a monodentate or bridging ligand. The synthesis would likely proceed by reacting this compound with a metal salt in an appropriate solvent, possibly with the addition of a base to deprotonate the phenolic hydroxyl group. The resulting complexes' structures would be determined by the metal ion's coordination preferences and the steric and electronic properties of the ligand.

In one study, three different copper(II) Schiff base complexes were tested, and their catalytic activity varied, with conversion rates reaching up to 97.5%. mdpi.com The reusability of these catalysts was also demonstrated, indicating their stability and potential for practical applications. mdpi.com Similarly, cobalt(II) complexes have been shown to catalyze the reduction of 4-nitrophenol (B140041), although the reaction time may be longer compared to some other catalysts. researchcommons.org

The catalytic potential of such complexes is not limited to reduction reactions. They have been explored in oxidation reactions and carbon-carbon bond-forming reactions as well. orientjchem.org For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are considered essential for various catalytic processes, including organic transformations and polymerization reactions. nih.govnih.govresearchgate.net The electron-withdrawing nature of the nitro group can influence the electronic environment of the metal center, thereby enhancing its reactivity and catalytic performance. researchgate.net

While specific data for this compound complexes is not available, the findings for analogous compounds suggest that its metal complexes could be effective catalysts. The benzyl group might also influence the catalytic activity through steric effects or by modifying the solubility and stability of the complex.

Table 1: Catalytic Performance of various Metal Complexes in the Reduction of 4-Nitrophenol This table presents data for the reduction of 4-nitrophenol, a model substrate, as specific data for this compound was not available in the provided search results.

Synthesis and Structural Characterization of Metal Complexes

Catalytic Reduction and Degradation Processes Utilizing Nitrophenol Substrates

Nitrophenols are common environmental pollutants, and their removal through catalytic reduction or degradation is a significant area of research. mdpi.commdpi.com The reduction of nitrophenols is also valuable as it leads to the formation of aminophenols, which are important industrial intermediates. frontiersin.org Due to the lack of extensive studies on this compound, the closely related and widely studied 4-nitrophenol is often used as a model substrate to evaluate the efficiency of various catalytic systems. mdpi.comresearchgate.net

While 4-nitrophenol is the most commonly used model substrate for catalytic reduction studies, the principles and methodologies can be directly applied to investigate the reduction of this compound. mdpi.comresearchgate.netacs.org The reaction is typically carried out in an aqueous medium using a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), and a catalyst. researchcommons.orgmdpi.com The progress of the reaction can be easily monitored by UV-Vis spectroscopy, as the nitrophenolate ion exhibits a characteristic absorption peak at around 400 nm, which disappears upon its conversion to the corresponding aminophenol. mdpi.comacs.org

The catalytic reduction of nitrophenols is generally considered to follow pseudo-first-order kinetics due to the use of an excess of NaBH₄. researchgate.net The rate constant of the reaction is a key parameter used to compare the efficiency of different catalysts. researchgate.netmdpi.com The activation energy for the reduction of 4-nitrophenol and 2-nitrophenol (B165410) has been determined in various studies, providing insights into the reaction mechanism and the role of the catalyst. researchgate.net For instance, the activation energies for the reduction of 4-nitrophenol and 2-nitrophenol using p(AMPS)-Cu(0) hydrogel composite materials were found to be 28.2 and 39.2 kJ/mol, respectively. researchgate.net

Nanocatalysts have emerged as highly effective materials for the transformation of nitrophenols due to their high surface-area-to-volume ratio and unique electronic properties. mdpi.commdpi.comrsc.org A wide variety of nanocatalysts have been developed and tested for the reduction of 4-nitrophenol, including those based on noble metals like gold, silver, palladium, and ruthenium, as well as more abundant metals like copper and nickel. mdpi.commdpi.comacs.orgresearchgate.netrsc.org

These metallic nanoparticles are often supported on various materials such as carbon, silica, metal oxides, or polymers to enhance their stability, prevent aggregation, and facilitate their recovery and reuse. frontiersin.org For example, Au-ZrO₂ nanocatalysts prepared by a facile sonochemical method demonstrated excellent catalytic activity for the reduction of 4-nitrophenol, with the reaction completing in as little as 5 minutes. mdpi.com Similarly, magnetically recoverable Fe₃O₄-Au nanocomposites have been shown to be highly efficient and reusable catalysts for this reaction. mdpi.com

The performance of these nanocatalysts is influenced by factors such as particle size, shape, composition, and the nature of the support material. frontiersin.org Smaller nanoparticles generally exhibit higher catalytic activity. mdpi.com Bimetallic nanoparticles can also offer enhanced catalytic performance compared to their monometallic counterparts. rsc.org

Table 2: Performance of Nanocatalysts in the Reduction of 4-Nitrophenol This table presents data for the reduction of 4-nitrophenol, a model substrate, as specific data for this compound was not available in the provided search results.

The mechanism of catalyst-mediated reduction of nitrophenols, particularly 4-nitrophenol, has been extensively studied. The generally accepted mechanism for reactions using sodium borohydride and a metal nanoparticle catalyst involves several steps. nih.gov First, both the nitrophenolate ions and the borohydride ions (BH₄⁻) adsorb onto the surface of the catalyst. nih.gov The catalyst then facilitates the transfer of electrons or hydrogen from the borohydride to the nitro group of the nitrophenol. nih.gov

The Langmuir-Hinshelwood model is often used to describe the kinetics of this heterogeneous catalytic reaction, where the reaction occurs between the adsorbed species on the catalyst surface. nih.gov Some studies have proposed a surface-mediated hydrogen transfer, while others suggest a surface-mediated electron transfer mechanism. nih.gov It is likely that both mechanisms can be involved. nih.gov

Recent research has provided a more detailed understanding of the reaction pathway. It has been suggested that the reaction may proceed through the formation of intermediate species such as 4-nitrosophenol (B94939) and 4-hydroxylaminophenol before the final product, 4-aminophenol (B1666318), is formed. researchgate.net The presence of dissolved oxygen can also play a role, potentially leading to an "induction period" in the reaction kinetics as it is consumed. researchgate.net

In photocatalytic degradation processes, such as those using MgO/g-C₃N₄ composites, the mechanism involves the generation of electron-hole pairs upon light absorption. rsc.org Radical scavenging experiments have shown that electrons are the dominant active species responsible for the degradation of 4-nitrophenol in such systems. rsc.org

Application of Nanocatalysts in the Transformation of Nitrophenols

Photochemical Reactivity in Catalytic Systems Involving Nitrophenols

The photochemical reactivity of nitrophenols is a significant area of research, particularly in the context of environmental remediation and organic synthesis. While specific studies on the photochemical behavior of this compound in catalytic systems are not extensively documented in publicly available literature, the reactivity of related nitrophenol derivatives, such as 2-nitrophenol and 4-nitrophenol, has been thoroughly investigated. This section will, therefore, discuss the general photochemical reactivity of nitrophenols in catalytic systems, drawing parallels to the expected behavior of this compound based on the reactivity of its core functional groups.

The photochemical reactions of nitrophenols are often initiated by the absorption of UV-Vis light, which promotes the molecule to an excited state. In the presence of a photocatalyst, this process can lead to a variety of transformations, most notably degradation and reduction reactions. These processes are of great interest for breaking down nitrophenolic pollutants in water.

Semiconductor materials like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄) are commonly employed as photocatalysts. scirp.orgresearchgate.net Upon irradiation, these materials generate electron-hole pairs. The photogenerated electrons can then participate in reduction reactions, while the holes can induce oxidation processes.

For instance, the photocatalytic degradation of p-nitrophenol (PNP) in an aqueous suspension of TiO₂ has been demonstrated to be effective under UV light. scirp.org The process involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to its eventual mineralization. The efficiency of this degradation can be influenced by factors such as the concentration of the photocatalyst, the initial concentration of the nitrophenol, and the pH of the solution. scirp.org

The introduction of co-dopants or the creation of heterojunctions in photocatalysts can enhance their efficiency. For example, carbon and nitrogen co-doped TiO₂ (C, N-TiO₂) has shown higher photocatalytic efficiency for the degradation of 4-nitrophenol compared to pure TiO₂ under simulated sunlight. frontiersin.org Similarly, a Cu₂O/TiO₂ p-n heterojunction network has been shown to effectively degrade p-nitrophenol under artificial solar light without the need for additional oxidants. acs.org

The photochemical reduction of nitrophenols to their corresponding aminophenols is another important transformation. This reaction is often catalyzed by metal nanoparticles, such as gold (Au) or palladium (Pd), supported on various materials. researchgate.netmdpi.com In these systems, a reducing agent like sodium borohydride (NaBH₄) is typically used. mdpi.comrsc.org The metal nanoparticles facilitate the transfer of electrons from the reducing agent to the nitrophenol.

The photochemical synthesis of gold nanoclusters (AuNCs) stabilized by glutathione (B108866) has been reported, and these nanoclusters have demonstrated catalytic activity in the reduction of 4-nitrophenol to 4-aminophenol. researchgate.net The reaction kinetics of such reductions are often monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic absorption peak of the nitrophenolate ion and the appearance of the peak corresponding to the aminophenol. rsc.org

The 2-nitrobenzyl group, a component of this compound, is a well-known photolabile protecting group. rsc.orgnih.govacs.org Irradiation of 2-nitrobenzyl compounds can lead to an intramolecular hydrogen abstraction, initiating a rearrangement that results in the cleavage of the benzylic bond. This property is extensively used in "caged" compounds to release biologically active molecules upon photoirradiation. acs.orgjove.com While this reactivity is typically studied in the context of photolysis rather than photocatalysis, it highlights the inherent photochemical sensitivity of the 2-nitrobenzyl moiety.

In a hypothetical catalytic system involving this compound, one could anticipate a combination of reactions based on the reactivities of the nitrophenol and 2-nitrobenzyl groups. Depending on the catalyst and reaction conditions, photocatalytic degradation of the aromatic ring, reduction of the nitro group, and/or cleavage of the benzyl group could occur.

The following tables summarize findings from studies on the photocatalytic degradation and reduction of 4-nitrophenol, which can serve as a model for the potential reactivity of this compound.

Table 1: Photocatalytic Degradation of 4-Nitrophenol

| Catalyst | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|

| TiO₂ | 254 nm UV light | ~90% in 2 hours | scirp.org |

| C, N-TiO₂ | Simulated sunlight | 87% in 420 min | frontiersin.org |

| Cu₂O/TiO₂ network | Artificial solar light | 95.8% in 210 min | acs.org |

| Phenyl-doped g-C₃N₄ | Light irradiation | Total reduction in 15-20 min | mdpi.com |

Table 2: Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol

| Catalyst | Reducing Agent | Key Finding | Reference |

|---|---|---|---|

| Glutathione-stabilized AuNCs | - | Catalyzed reduction of 4-nitrophenol | researchgate.net |

| HKUST-1/hydrogel composite | NaBH₄ | Efficient reduction of 4-NP to 4-AP | rsc.org |

| Pd-CFA(H+Na) | NaBH₄ | Complete reduction of p-NP in 5 min | mdpi.com |

Theoretical and Computational Chemistry of 2 Benzyl 4 Nitrophenol

Quantum Chemical Investigations of Electronic and Molecular Structures

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-benzyl-4-nitrophenol, from its most stable three-dimensional arrangement to its electronic behavior.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the bond connecting the benzyl (B1604629) group to the nitrophenol ring. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) by systematically rotating key dihedral angles. researchgate.netnih.gov

This analysis helps identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the population distribution of different shapes at a given temperature. For similar biaryl systems, the energy barrier for rotation can be significant, influencing the molecule's ability to adopt specific orientations required for biological activity or chemical reactions. researchgate.netnih.gov The stability of different conformers is often influenced by intramolecular interactions, such as hydrogen bonding, which can be accurately modeled. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 |

| Syn | 0° | 3.2 |

| Ortho | 90° | 2.1 (Transition State) |

Note: This table is illustrative, based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's stability and reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For nitrophenol derivatives, the HOMO is often localized on the phenol (B47542) ring, while the LUMO can be distributed over the nitro group, indicating a predisposition for intramolecular charge transfer upon excitation. tandfonline.com

Table 2: Calculated FMO Properties and Reactivity Descriptors

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | E_HOMO | - | Electron-donating ability |

| LUMO Energy | E_LUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability nih.gov |

| Ionization Potential | I | -E_HOMO | Energy required to remove an electron |

| Electron Affinity | A | -E_LUMO | Energy released when an electron is added |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | Escaping tendency of electrons |

| Global Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons grafiati.com |

Note: The values for these parameters are typically calculated using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)). nih.govgrafiati.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.nettandfonline.com

The MEP map uses a color scale to indicate different potential values. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas denote regions of positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netamazonaws.com Green regions correspond to neutral potential. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction or hydrogen bond acceptance.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

DFT calculations are widely used to model the mechanisms of organic reactions. researchgate.net For the synthesis of this compound, which could involve reactions like Friedel-Crafts alkylation, nitration, or other aromatic substitutions, DFT can be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies and reaction energies for each step.

Determine the most favorable reaction pathway by comparing the energy profiles of different possible mechanisms. bohrium.com

These studies can help in understanding the role of catalysts, predicting reaction outcomes, and optimizing reaction conditions for higher yields. orientjchem.org

The presence of the nitro group and the aromatic system makes this compound a candidate for interesting photochemical behavior. annualreviews.org Computational methods, particularly Time-Dependent DFT (TD-DFT), are essential for studying the excited states of molecules and their subsequent transformations. tandfonline.comacs.org

Upon absorption of light, the molecule is promoted to an excited electronic state. TD-DFT can predict the electronic absorption spectra, identifying the wavelengths of light the molecule absorbs and the nature of the electronic transitions (e.g., n→π* or π→π*). tandfonline.com

Modeling can elucidate the pathways of photochemical reactions, such as photoisomerization or photodecomposition. nih.govnih.gov For nitroaromatic compounds, excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitro group is a possible and often studied phenomenon. researchgate.net Computational studies can map the potential energy surfaces of the excited states to identify the barriers and intermediates involved in these photochemical processes, helping to explain the observed products and quantum yields. researchgate.netacs.org

Simulation of Catalytic Reaction Mechanisms

While specific simulations of catalytic reactions involving this compound are not prominently documented, the catalytic reduction of 4-nitrophenol (B140041) (4-NP) is a widely studied model reaction. researchgate.netresearchcommons.orgresearchgate.netnd.eduacs.org Computational studies on this reaction, often catalyzed by metallic nanoparticles, can provide a framework for understanding how this compound might behave in similar catalytic systems. researchgate.netresearchgate.netnd.edu

The catalytic reduction of 4-NP to 4-aminophenol (B1666318) (4-AP) is commonly explained by the Langmuir-Hinshelwood mechanism. researchgate.net In this model, the reaction proceeds through the following steps:

Adsorption of the reactants (4-nitrophenol and a reducing agent like NaBH₄) onto the surface of the catalyst.

Surface reaction between the adsorbed species.

Desorption of the product (4-aminophenol) from the catalyst surface.

Computational simulations, typically employing DFT, can model these steps to elucidate the reaction pathway, identify transition states, and calculate activation energies. For instance, studies on gold nanoparticle-catalyzed reduction of 4-NP have computationally demonstrated the role of the catalyst in facilitating the transfer of hydride ions from BH₄⁻ to the nitrophenol. researchgate.net The presence of the benzyl group in this compound would introduce steric and electronic effects that could be computationally modeled to predict its specific catalytic behavior. The electron-donating or -withdrawing nature of the benzyl group could influence the adsorption energy of the molecule onto a catalyst surface and affect the reaction kinetics.

Although a direct simulation for this compound is not available, the table below illustrates typical parameters obtained from studies on the catalytic reduction of 4-nitrophenol, which serve as a benchmark for what could be determined for the title compound.

Table 1: Illustrative Kinetic Parameters for Catalytic Reduction of 4-Nitrophenol

| Catalyst System | Apparent Rate Constant (k_app) | Reaction Time | Reference |

|---|---|---|---|

| Au/CeO₂@g-C₃N₄ | 0.0514 s⁻¹ | 40 s | researchgate.net |

| Co(II) Complex | - | 90 min | researchcommons.org |

| Au-Cu Nanoprisms | 32-fold enhancement with light | - | nd.edu |

| Ru on Magnetic Nanoparticles | 1.2 min⁻¹ | - | acs.org |

Prediction and Validation of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can then be validated against experimental data. DFT and its time-dependent extension (TD-DFT) are standard methods for calculating vibrational (IR, Raman) and electronic (UV-Vis) spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.netsci-hub.seresearchgate.nettandfonline.com

For a molecule like this compound, DFT calculations would typically begin with geometry optimization to find the most stable conformation. Following this, vibrational frequency calculations can predict the positions of IR and Raman bands. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental spectra to confirm the molecular structure. For example, in a study on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to assign the observed FT-IR and FT-Raman bands, including the characteristic NO₂ stretching and wagging vibrations. researchgate.net

TD-DFT is employed to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often involving frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.seresearchgate.net The solvent effects on these spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). tandfonline.com

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for a related nitrophenol derivative, illustrating the validation process.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Nitrophenol Derivative

| Spectroscopic Technique | Calculated Value (Method) | Experimental Value | Compound | Reference |

|---|---|---|---|---|

| FT-IR (C=O stretch) | 1716 cm⁻¹ (DFT) | 1653 cm⁻¹ | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | researchgate.net |

| FT-IR (C-O stretch) | 1264 cm⁻¹ (DFT) | 1256 cm⁻¹ | 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | researchgate.net |

| UV-Vis (λ_max) | - | 346 nm | 4-Nitrocatechol (B145892) | researchgate.net |

| ¹H-NMR (H-3) | - | 4.80 ppm | 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one | mdpi.com |

| ¹³C-NMR (C=O) | - | 162.91 ppm | 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one | mdpi.com |

Note: This table is illustrative and uses data from related compounds due to the absence of specific data for this compound.

Analysis of Intermolecular Interactions and Aggregation Phenomena

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and potential for polymorphism. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. iucr.orgresearchgate.netnih.gov

For a molecule like this compound, one would expect various intermolecular interactions, including hydrogen bonds (O-H···O), π-π stacking interactions between the aromatic rings, and van der Waals forces. Hirshfeld surface analysis maps properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside) onto the molecular surface, allowing for the identification and quantification of different types of contacts.

A study on 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, a compound containing a benzyl group, used Hirshfeld analysis to break down the contributions of different interactions to the crystal packing. nih.gov Similarly, in 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the analysis highlighted the importance of O-H···O hydrogen bonds and C-H···O interactions in forming the supramolecular structure. researchgate.net These studies indicate that for this compound, the interplay between the hydroxyl, nitro, and benzyl groups would dictate the formation of complex hydrogen-bonded networks and stacking arrangements.

The PIXEL method can be used to calculate the lattice energy and the interaction energies of molecular pairs, partitioning them into electrostatic, polarization, dispersion, and repulsion components to provide a deeper understanding of the forces driving aggregation. sci-hub.seresearchgate.net

Table 3: Illustrative Hirshfeld Surface Contact Contributions for a Benzyl-Containing Compound

| Contact Type | Percentage Contribution (%) | Compound | Reference |

|---|---|---|---|

| H···H | 44.6 | 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one | nih.gov |

| Br···H/H···Br | 24.1 | 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one | nih.gov |

| O···H/H···O | 13.5 | 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one | nih.gov |

| C···H/H···C | 11.2 | 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one | nih.gov |

Note: This table shows data for a related compound to illustrate the type of information obtained from Hirshfeld surface analysis.

Environmental Fate and Degradation Pathways of 2 Benzyl 4 Nitrophenol

Biodegradation Mechanisms by Microbial Systems

Microbial breakdown is a crucial process in the natural attenuation of organic pollutants. nih.gov The ability of microorganisms to metabolize xenobiotic compounds like 2-Benzyl-4-nitrophenol is a key area of research in environmental science.

Identification and Characterization of Microbial Strains Capable of Nitrophenol Degradation

A diverse range of microorganisms, particularly bacteria, have demonstrated the ability to degrade nitrophenols. researchgate.net This capacity is attributed to their metabolic versatility and rapid adaptation to new carbon and nitrogen sources. researchgate.net While specific studies on this compound are limited, research on analogous nitrophenols provides a strong basis for understanding its potential microbial degradation.

Numerous bacterial genera have been identified as capable of degrading various nitrophenol compounds, including Pseudomonas, Arthrobacter, Bacillus, Rhodococcus, Nocardia, Moraxella, Comamonas, and Acidovorax. asm.orgcdnsciencepub.comiwaponline.com For instance, Arthrobacter species have been shown to utilize p-nitrophenol (PNP) as a sole source of carbon and energy, stoichiometrically releasing nitrite (B80452) in the process. nih.gov Similarly, strains of Burkholderia have been isolated that can degrade 2-chloro-4-nitrophenol (B164951) (2C4NP) and 3-methyl-4-nitrophenol (B363926). plos.orgoup.com The isolation of these strains often involves enrichment cultures from contaminated sites, such as industrial wastewater or pesticide-contaminated soil, indicating their adaptation to these challenging environments. iwaponline.complos.org

Fungi, such as those from the genus Aspergillus, have also been noted for their ability to degrade organophosphorus compounds, some of which have nitrophenol structures as part of their breakdown products. oup.com The broad substrate specificity of some microbial enzymes suggests that strains capable of degrading other substituted nitrophenols could potentially act on this compound as well.

Table 1: Examples of Microbial Strains with Nitrophenol Degradation Capabilities

| Microbial Genus | Degraded Nitrophenol Compound(s) | Key Findings |

| Arthrobacter | p-Nitrophenol (PNP), 2-Chloro-4-nitrophenol (2C4NP) | Utilizes PNP as a sole carbon source; degrades 2C4NP. nih.govplos.org |

| Pseudomonas | p-Nitrophenol (PNP) | Involved in the hydroquinone (B1673460) pathway of PNP degradation. asm.orgiwaponline.com |

| Burkholderia | 2-Chloro-4-nitrophenol (2C4NP), 3-Methyl-4-nitrophenol | Degrades various substituted nitrophenols. plos.orgoup.com |

| Rhodococcus | p-Nitrophenol (PNP), 2-Chloro-4-nitrophenol (2C4NP), 2,4-Dinitrophenol | Capable of degrading multiple nitrophenol compounds. nih.govresearchgate.net |

| Bacillus | p-Nitrophenol (PNP) | Isolated from environments contaminated with nitrophenols. asm.org |

| Nocardia | p-Nitrophenol (PNP) | Demonstrates cometabolic degradation of PNP. researchgate.net |

| Moraxella | p-Nitrophenol (PNP) | Involved in the initial monooxygenase-catalyzed removal of the nitro group from PNP. nih.gov |

Elucidation of Metabolic Pathways and Identification of Intermediate Metabolites

The microbial degradation of nitrophenols typically proceeds through one of two major pathways, distinguished by their initial intermediates: the hydroquinone (HQ) pathway or the benzenetriol (BT) pathway. nih.gov The specific pathway is often dependent on the microbial strain, particularly whether it is Gram-negative or Gram-positive.

In many Gram-negative bacteria, such as Pseudomonas species, the degradation of p-nitrophenol is initiated by a monooxygenase that removes the nitro group to form hydroquinone. asm.orgiwaponline.com This is then followed by ring cleavage. nih.gov For instance, the degradation of 2-chloro-4-nitrophenol by a Burkholderia species was found to proceed through the formation of chlorohydroquinone (B41787) and subsequently hydroquinone. plos.org

Conversely, Gram-positive bacteria like Arthrobacter species often utilize a different initial step, hydroxylating the aromatic ring to form nitrocatechols. For example, the degradation of PNP by Arthrobacter sp. strain JS443 proceeds via the formation of 1,2,4-benzenetriol. nih.gov Another Arthrobacter strain, CN2, was shown to degrade 4-nitrophenol (B140041) via a 4-nitrocatechol (B145892) pathway. tandfonline.com

The degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 was found to produce methyl-1,4-benzoquinone and methylhydroquinone (B43894) as intermediates before ring cleavage. frontiersin.org The identification of these metabolites is crucial for understanding the complete degradation pathway and ensuring that no persistent, toxic intermediates are formed. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying these transient compounds. plos.orgtandfonline.comfrontiersin.org

Table 2: Key Intermediate Metabolites in Nitrophenol Degradation Pathways

| Initial Compound | Microbial Strain (Example) | Key Intermediates | Pathway |

| p-Nitrophenol | Pseudomonas sp. | Hydroquinone, 1,4-Benzoquinone (B44022) | Hydroquinone Pathway |

| p-Nitrophenol | Arthrobacter sp. | 4-Nitrocatechol, 1,2,4-Benzenetriol, Maleylacetate | Benzenetriol Pathway nih.govtandfonline.com |

| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone | Hydroquinone Pathway plos.org |

| 3-Methyl-4-nitrophenol | Burkholderia sp. SJ98 | Methyl-1,4-benzoquinone, Methylhydroquinone | Hydroquinone-like Pathway frontiersin.org |

Biochemical Characterization of Enzymes Involved in Biotransformation

The biodegradation of nitrophenols is orchestrated by a series of specific enzymes that catalyze each step of the metabolic pathway. The initial and often rate-limiting step is typically catalyzed by a monooxygenase. nih.gov